molecular formula C18H18O6 B14604801 Succinic acid, (4-ethoxy-1-naphthylcarbonylmethyl) ester CAS No. 60634-59-5

Succinic acid, (4-ethoxy-1-naphthylcarbonylmethyl) ester

Cat. No.: B14604801
CAS No.: 60634-59-5
M. Wt: 330.3 g/mol
InChI Key: WCGDILHLLCSION-UHFFFAOYSA-N
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Description

Succinic acid, (4-ethoxy-1-naphthylcarbonylmethyl) ester is a derivative of succinic acid, which is a dicarboxylic acid with the chemical formula C4H6O4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of succinic acid, (4-ethoxy-1-naphthylcarbonylmethyl) ester typically involves the esterification of succinic acid with 4-ethoxy-1-naphthylcarbonylmethyl alcohol. This reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

On an industrial scale, the production of succinic acid esters often involves the catalytic hydrogenation of maleic acid or maleic anhydride, followed by esterification with the appropriate alcohol. This process employs catalysts such as nickel or palladium under high-pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Succinic acid, (4-ethoxy-1-naphthylcarbonylmethyl) ester can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Succinic acid, (4-ethoxy-1-naphthylcarbonylmethyl) ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of succinic acid, (4-ethoxy-1-naphthylcarbonylmethyl) ester involves its interaction with specific molecular targets and pathways. As an ester derivative of succinic acid, it can participate in metabolic pathways such as the tricarboxylic acid (TCA) cycle. It may also act as a signaling molecule, influencing gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Succinic acid: A dicarboxylic acid with similar chemical properties but lacks the ester functional group.

    Maleic acid: Another dicarboxylic acid that can be converted into succinic acid through hydrogenation.

    Fumaric acid: An isomer of maleic acid with similar chemical properties.

Uniqueness

Succinic acid, (4-ethoxy-1-naphthylcarbonylmethyl) ester is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

CAS No.

60634-59-5

Molecular Formula

C18H18O6

Molecular Weight

330.3 g/mol

IUPAC Name

4-[2-(4-ethoxynaphthalen-1-yl)-2-oxoethoxy]-4-oxobutanoic acid

InChI

InChI=1S/C18H18O6/c1-2-23-16-8-7-13(12-5-3-4-6-14(12)16)15(19)11-24-18(22)10-9-17(20)21/h3-8H,2,9-11H2,1H3,(H,20,21)

InChI Key

WCGDILHLLCSION-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)C(=O)COC(=O)CCC(=O)O

Origin of Product

United States

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